

What is the difference between D-Moses and L-Moses

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Compound of Interest

Compound Name: *D-Moses*

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An In-depth Technical Guide on the Stereoisomers **D-Moses** and L-Moses for Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive technical overview of the enantiomeric pair **D-Moses** and L-Moses, detailing their distinct biological activities, underlying mechanisms of action, and the experimental methodologies used for their characterization. L-Moses has been identified as a potent and selective chemical probe for the bromodomains of p300/CBP-associated factor (PCAF/KAT2B) and General control non-derepressible 5 (GCN5/KAT2A), while **D-Moses** serves as a crucial inactive control for experimental validation.

Core Differences and Biological Activity

D-Moses and L-Moses are stereoisomers, specifically enantiomers, meaning they are non-superimposable mirror images of each other.^[1] This difference in chirality results in a significant disparity in their biological functions.

- L-Moses is a potent and selective inhibitor of the PCAF and GCN5 bromodomains.^{[1][2]} These proteins are lysine acetyltransferases (KATs) that play a crucial role in epigenetic regulation by acetylating histone and non-histone proteins, thereby influencing gene transcription.^{[3][4]} L-Moses has demonstrated neuroprotective effects by attenuating neuronal cell death induced by endoplasmic reticulum (ER) stress.^{[3][5]} This is achieved through the modulation of the Unfolded Protein Response (UPR), a cellular stress pathway.^[5]

- D-Moses** is the inactive enantiomer of L-Moses.^{[1][2]} It exhibits no observable binding to the PCAF bromodomain and is therefore used as a negative control in experiments to ensure that the observed effects of L-Moses are specific to its intended target and not due to off-target or non-specific cytotoxic effects.^{[1][2][6]}

Quantitative Data Summary

The following tables summarize the quantitative data for L-Moses, highlighting its potency and selectivity for its primary targets.

Table 1: In Vitro Binding Affinity and Potency of L-Moses

Target	Assay Type	Parameter	Value (nM)
PCAF	HTRF binding competition	Ki	47 ^[2]
PCAF	BROMOScan	KD	48 ^[2]
PCAF	Isothermal Titration Calorimetry (ITC)	KD	126 ^[2]
GCN5	BROMOScan	KD	220 ^[2]
GCN5	Isothermal Titration Calorimetry (ITC)	KD	600 ^[2]

Table 2: Cellular Activity of L-Moses

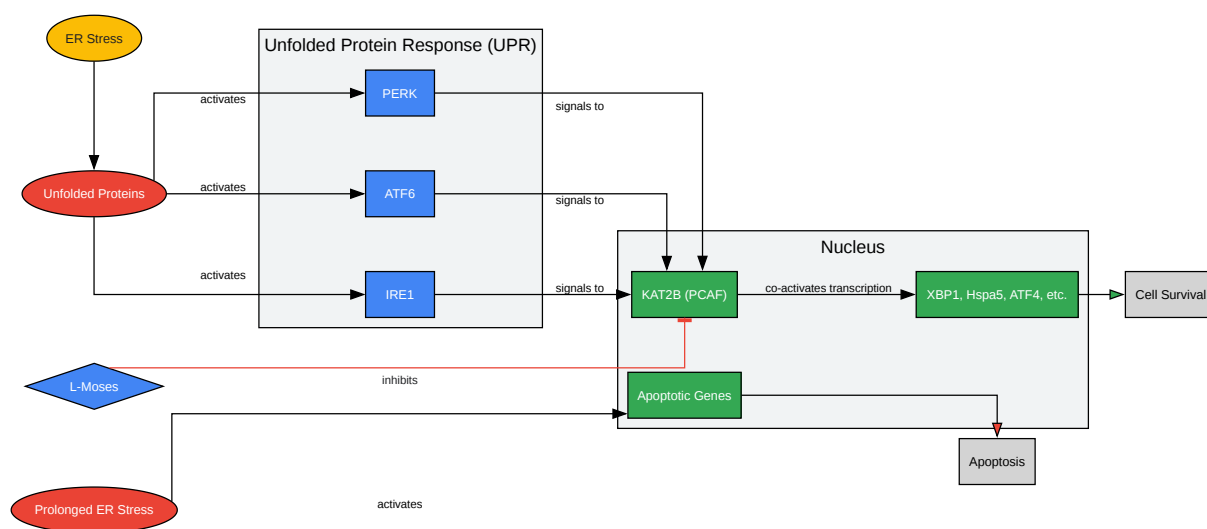
Target/Assay	Cell Line	Parameter	Value (nM)
PCAF (truncated)	HEK293	IC50 (NanoBRET)	220 ^[2]
PCAF (full-length)	HEK293	IC50 (NanoBRET)	1,200 ^[2]
PCAF (full-length pull-down)	Cell Lysates	IC50	660 ^[2]
GCN5 (full-length pull-down)	Cell Lysates	IC50	220 ^[2]

Table 3: Off-Target Binding Profile of L-Moses

Off-Target	Binding Affinity (nM)
μ-opioid receptor	100[2]
OPRL1 receptor	840[2]
κ-opioid receptor	1,100[2]
5-HT transporter	220[2]
L-Moses showed no significant binding to a panel of 130 other off-targets at concentrations up to 10 μM.[2]	

Signaling Pathway of L-Moses in Neuroprotection

L-Moses exerts its neuroprotective effects by inhibiting PCAF (KAT2B), which is a critical transcriptional regulator involved in the adaptive Unfolded Protein Response (UPR) during ER stress.[5] The UPR is a signaling network that allows cells to cope with an accumulation of unfolded or misfolded proteins in the endoplasmic reticulum. The UPR has three main sensor branches: IRE1, PERK, and ATF6. KAT2B acts as a transcriptional co-activator that is essential for maintaining the expression of key UPR genes. By inhibiting KAT2B, L-Moses can modulate the UPR signaling cascade, preventing the activation of pro-apoptotic factors under conditions of prolonged ER stress.[5]



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Caption: L-Moses inhibits KAT2B (PCAF), modulating the UPR pathway to promote cell survival.

Experimental Protocols

Detailed, step-by-step protocols for the specific L-Moses experiments are often proprietary or found within the supplementary materials of specific publications. However, this section outlines the general methodologies for the key experiments cited.

Homogeneous Time-Resolved Fluorescence (HTRF) Binding Competition Assay

This assay is used to determine the binding affinity (K_i) of a compound to a target protein.

Principle: The assay measures the competition between a fluorescently labeled ligand and the unlabeled test compound (L-Moses) for binding to the target protein (PCAF). A high HTRF signal indicates the labeled ligand is bound, while a low signal indicates displacement by the test compound.

General Protocol:

- Prepare a reaction mixture containing the target protein (e.g., GST-tagged PCAF), a biotinylated histone peptide ligand, a Europium cryptate-labeled anti-tag antibody (donor), and a streptavidin-conjugated acceptor fluorophore.
- Add serial dilutions of L-Moses or **D-Moses** (as a control) to the reaction mixture in a microplate.
- Incubate the plate to allow the binding reaction to reach equilibrium.
- Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
- Calculate the HTRF ratio (acceptor/donor emission) and plot the results against the compound concentration to determine the IC_{50} , from which the K_i can be calculated.

Caption: Workflow for an HTRF-based competitive binding assay.

BROMOscan™ Assay

BROMOscan is a competition binding assay platform used to determine dissociation constants (K_D).

Principle: The assay measures the ability of a test compound to compete with an immobilized ligand for binding to a DNA-tagged bromodomain protein. The amount of protein bound to the solid support is quantified using qPCR.

General Protocol:

- Bromodomain proteins (e.g., PCAF, GCN5) are tagged with a unique DNA identifier.

- The tagged proteins are incubated with an immobilized ligand in the presence of varying concentrations of the test compound (L-Moses).
- After incubation, unbound proteins are washed away.
- The amount of DNA-tagged protein remaining bound to the solid support is quantified using qPCR.
- The results are compared to a DMSO control to determine the percentage of binding inhibition, and a K_D value is calculated from the dose-response curve.

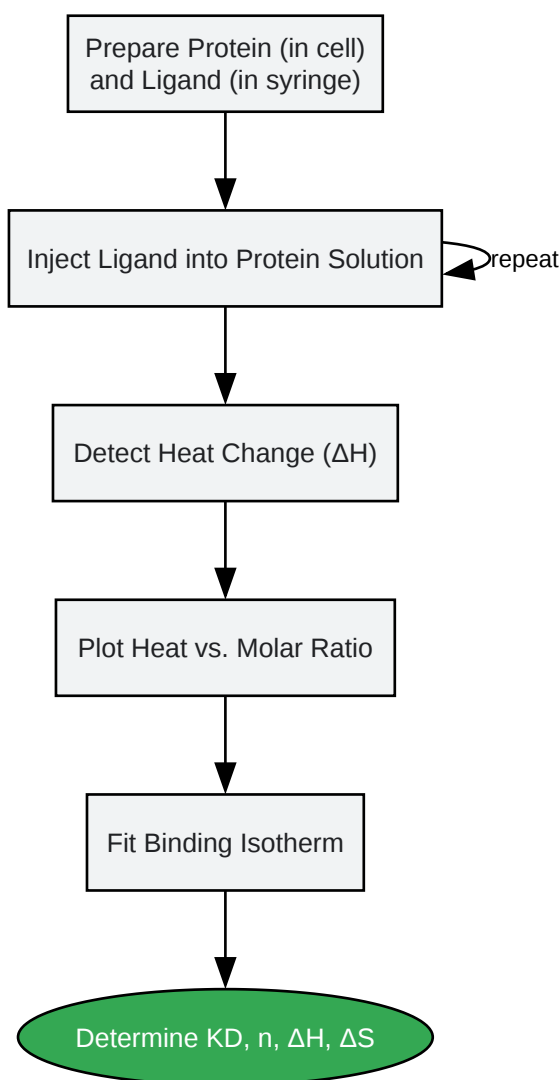
Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur during a binding event, allowing for the determination of binding affinity (K_D), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).

Principle: A solution of the ligand (L-Moses) is titrated into a solution of the macromolecule (PCAF or GCN5) in a sample cell. The heat released or absorbed upon binding is measured by the calorimeter.

General Protocol:

- Prepare highly pure and buffer-matched solutions of the protein (in the sample cell) and the ligand (in the injection syringe).
- Perform a series of small, sequential injections of the ligand into the protein solution.
- Measure the heat change after each injection until the protein becomes saturated with the ligand.
- Integrate the heat-change peaks and plot them against the molar ratio of ligand to protein.
- Fit the resulting binding isotherm to a suitable binding model to determine K_D , n , and ΔH .



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Caption: General experimental workflow for Isothermal Titration Calorimetry (ITC).

NanoBRET™ Target Engagement Assay

This assay measures the interaction of a test compound with a target protein in living cells.

Principle: The assay is based on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged protein (donor) and a fluorescently labeled tracer that binds to the same protein (acceptor). A test compound that engages the target will displace the tracer, leading to a decrease in the BRET signal.

General Protocol:

- Transfect cells (e.g., HEK293) with a vector expressing the target protein (e.g., PCAF) fused to NanoLuc® luciferase.
- Add a cell-permeable fluorescent tracer that specifically binds to the target protein.
- Add serial dilutions of the test compound (L-Moses) and incubate.
- Add the NanoLuc® substrate to initiate the luminescent reaction.
- Measure the luminescence at two wavelengths (one for the donor and one for the acceptor).
- Calculate the NanoBRET ratio and plot it against the compound concentration to determine the cellular IC50.

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